Isoquinolin-1-one, 1,2,3,4-tetrahydro-4,7,8-trihydroxy-, hydrochloride
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Overview
Description
4,7,8-trihydroxy-3,4-dihydro-2H-isoquinolin-2-ium-1-one chloride is a chemical compound that belongs to the class of isoquinolinone derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,8-trihydroxy-3,4-dihydro-2H-isoquinolin-2-ium-1-one chloride typically involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield . For example, dihydroisoquinoline can be reacted with methyl bromoacetate in acetonitrile at 60°C to produce the desired product .
Industrial Production Methods
While specific industrial production methods for 4,7,8-trihydroxy-3,4-dihydro-2H-isoquinolin-2-ium-1-one chloride are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4,7,8-trihydroxy-3,4-dihydro-2H-isoquinolin-2-ium-1-one chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield quinone derivatives, while reduction reactions can produce hydroquinone derivatives .
Scientific Research Applications
4,7,8-trihydroxy-3,4-dihydro-2H-isoquinolin-2-ium-1-one chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,7,8-trihydroxy-3,4-dihydro-2H-isoquinolin-2-ium-1-one chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can modulate signaling pathways involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,7,8-trihydroxy-3,4-dihydro-2H-isoquinolin-2-ium-1-one chloride include other isoquinolinone derivatives such as 3,4-dihydro-2H-isoquinolin-1-one and 1,2,3,4-tetrahydroisoquinolin-1-one .
Uniqueness
What sets 4,7,8-trihydroxy-3,4-dihydro-2H-isoquinolin-2-ium-1-one chloride apart from similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple hydroxyl groups enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research applications .
Properties
CAS No. |
101670-58-0 |
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Molecular Formula |
C9H10ClNO4 |
Molecular Weight |
231.63 g/mol |
IUPAC Name |
4,7,8-trihydroxy-3,4-dihydro-2H-isoquinolin-2-ium-1-one;chloride |
InChI |
InChI=1S/C9H9NO4.ClH/c11-5-2-1-4-6(12)3-10-9(14)7(4)8(5)13;/h1-2,6,11-13H,3H2,(H,10,14);1H |
InChI Key |
BMNBFRJBYVIOAY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=C(C=C2)O)O)C(=O)[NH2+]1)O.[Cl-] |
Origin of Product |
United States |
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